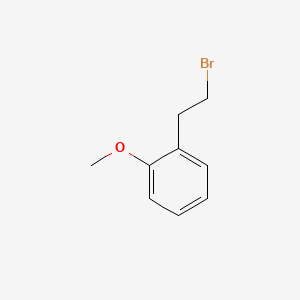

1-(2-Bromoethyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIJKBSUGZNVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342053 | |

| Record name | 2-Methoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36449-75-9 | |

| Record name | 2-Methoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 2 Bromoethyl 2 Methoxybenzene

Overview of Established Synthetic Routes

The synthesis of 1-(2-Bromoethyl)-2-methoxybenzene, also known as 2-methoxyphenethyl bromide, is most commonly achieved through the direct conversion of its corresponding alcohol, 2-(2-methoxyphenyl)ethanol (B1362657). sigmaaldrich.comsigmaaldrich.com This approach is favored for its straightforwardness and efficiency. The primary transformation involves the substitution of the hydroxyl group with a bromine atom, a fundamental reaction in organic synthesis. Various brominating agents, such as phosphorus tribromide or hydrobromic acid, are employed for this purpose. nsf.govprepchem.com

Precursor Derivatization Approaches

The most prevalent and direct method for preparing this compound is the bromination of 2-(2-methoxyphenyl)ethanol. This process falls under the category of nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion.

A widely used reagent for this transformation is phosphorus tribromide (PBr₃). In a typical procedure, the alcohol is treated with PBr₃, often in an inert solvent like methylene (B1212753) chloride, to produce the alkyl bromide. prepchem.com A similar synthesis is documented for the isomeric 3-methoxyphenethyl bromide, where 3-methoxyphenethyl alcohol is reacted with phosphorus tribromide in methylene chloride at a low temperature, then allowed to warm to room temperature. prepchem.com This method is efficient for primary alcohols and minimizes the risk of rearrangement.

Another common method involves the use of hydrobromic acid (HBr), often in combination with a strong acid like sulfuric acid (H₂SO₄). nsf.gov This mixture generates a high concentration of bromide ions and protonates the alcohol's hydroxyl group, turning it into a water molecule—an excellent leaving group. For primary alcohols like 2-(2-methoxyphenyl)ethanol, the reaction typically proceeds via an Sₙ2 mechanism. nsf.gov

Modern techniques for the bromination of primary alcohols have also been developed. One such method uses a combination of a tetraethylammonium (B1195904) halide and [Et₂NSF₂]BF₄ (XtalFluor-E), which offers an efficient conversion with the advantage of producing water-soluble byproducts, simplifying the workup process. organic-chemistry.org

Table 1: Comparative Data on Alcohol Bromination Methods

| Precursor Alcohol | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| 3-Methoxyphenethyl alcohol | Phosphorus tribromide (PBr₃) | Methylene chloride | Cold to ambient temp. | 3-Methoxyphenethyl bromide | Not specified | prepchem.com |

| β-Hydroxyethylphthalimide | Phosphorus tribromide (PBr₃) | None | Reflux on steam bath | β-Bromoethylphthalimide | 75-80% | orgsyn.org |

| 1-Pentanol | HBr/H₂SO₄ | Not specified | Reflux | 1-Bromopentane | Not specified | nsf.gov |

| Various primary alcohols | TEAB / XtalFluor-E | CH₂Cl₂ | Not specified | Primary alkyl bromides | up to 91% | organic-chemistry.org |

Synthesizing this compound from simpler anisole (B1667542) derivatives requires a multi-step approach. Anisole (methoxybenzene) itself can serve as the foundational starting material. wikipedia.org However, due to the ortho/para-directing nature of the methoxy (B1213986) group, functionalization often occurs at the para position preferentially. wikipedia.org

A more controlled synthesis begins with an ortho-substituted anisole derivative, such as 2-bromoanisole (B166433) or 2-methoxybenzaldehyde (B41997).

Route from 2-Bromoanisole: One viable pathway starts with 2-bromoanisole. nih.gov This precursor can be converted into the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide, by reacting it with magnesium turnings in a dry ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This organometallic intermediate can then react with ethylene (B1197577) oxide in a ring-opening reaction to introduce a 2-hydroxyethyl group at the ortho position, yielding 2-(2-methoxyphenyl)ethanol. The resulting alcohol is then brominated using methods described in section 2.2.1.

Route from 2-Methoxybenzaldehyde: An alternative strategy employs 2-methoxybenzaldehyde as the starting point. orgsyn.org Using a Wittig reaction, the aldehyde can be converted into 2-methoxystyrene. This involves reacting the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane. The resulting alkene, 2-methoxystyrene, can then be subjected to hydrobromination to yield the final product. The addition of hydrogen bromide across the double bond must be controlled to achieve the desired anti-Markovnikov product, this compound. google.com

Halogenation Techniques for the Ethyl Chain

This section focuses on methods where the bromine atom is introduced onto a pre-existing ethyl group attached to the 2-methoxybenzene ring. The immediate precursor for such a transformation would be 2-ethylanisole (B1585127) (1-ethyl-2-methoxybenzene).

Free radical bromination is a common method for halogenating alkyl side chains on aromatic rings. This reaction typically utilizes N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of light (hν) or a radical initiator. pearson.comvaia.com The mechanism involves the abstraction of a hydrogen atom by a bromine radical to form a stabilized free radical, which then reacts with a bromine source.

For a substrate like 2-ethylanisole, the most stable radical is formed at the benzylic position (the carbon atom directly attached to the aromatic ring) due to resonance stabilization with the benzene (B151609) ring. youtube.com Consequently, standard radical bromination would overwhelmingly produce 1-(1-bromoethyl)-2-methoxybenzene, not the desired this compound isomer. vaia.comyoutube.com

However, a radical mechanism is crucial for achieving the desired regiochemistry when starting from 2-methoxystyrene. The anti-Markovnikov addition of hydrogen bromide (HBr) to an alkene proceeds via a free-radical chain reaction. google.com This reaction is typically initiated by peroxides, which generate a bromine radical. The bromine radical adds to the terminal carbon of the styrene (B11656) double bond, forming the more stable benzylic radical. This radical then abstracts a hydrogen atom from HBr to yield the final product, this compound, and regenerate a bromine radical to continue the chain.

While direct catalytic bromination of an ethyl side chain at the terminal position is not a standard transformation, catalytic methods are highly relevant for the conversion of the precursor alcohol, 2-(2-methoxyphenyl)ethanol, into the target bromide. These methods offer mild conditions and high efficiency.

A notable example is the use of a thiourea-based system. The bromination of alcohols can be mediated by substoichiometric amounts of thiourea (B124793) in the presence of N-bromosuccinimide (NBS) as the halogen source. nih.govorganic-chemistry.org This protocol is effective for a wide range of alcohols, including primary ones, and proceeds under very mild conditions, providing a direct and stereoretentive pathway to alkyl bromides. nih.gov This approach represents a significant advancement over harsher, traditional methods.

Nucleophilic Substitution Reactions in Compound Formation

The primary route for synthesizing this compound involves a nucleophilic substitution reaction, starting from its corresponding alcohol, 2-(2-methoxyphenyl)ethanol. In this transformation, the hydroxyl (-OH) group, which is inherently a poor leaving group, is converted into a bromide. This conversion is typically achieved via an SN2 (bimolecular nucleophilic substitution) mechanism.

Common reagents for this bromination include phosphorus tribromide (PBr3) and hydrobromic acid (HBr). The use of PBr3 is often preferred for primary alcohols like 2-(2-methoxyphenyl)ethanol because it provides a mild and reliable method that avoids the carbocation rearrangements that can occur under strongly acidic conditions. masterorganicchemistry.com

The mechanism with PBr3 proceeds in two main stages:

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr3. This forms a protonated alkyl dibromophosphite intermediate, which is an excellent leaving group. A bromide ion is displaced from the phosphorus during this step. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as the nucleophile, attacking the electrophilic carbon atom bonded to the activated oxygen group. This occurs via a backside attack, characteristic of an SN2 reaction, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com This step forms the C-Br bond and displaces the HO-PBr₂ leaving group, yielding the final product, this compound. masterorganicchemistry.comyoutube.com

One molecule of PBr3 can theoretically convert three molecules of the alcohol into the corresponding alkyl bromide, with phosphorous acid (H₃PO₃) as the final inorganic byproduct. youtube.com

Optimization of Reaction Parameters and Process Efficiency

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring a safe and efficient process. Key parameters that are manipulated include temperature, reagent choice and stoichiometry, solvent, and reaction time.

Key Optimization Parameters:

Temperature Control: The reaction between an alcohol and PBr3 is highly exothermic. Therefore, effective temperature control is critical. The addition of PBr3 to the alcohol is typically carried out at low temperatures, often in an ice bath to keep conditions below 0-10°C, to moderate the reaction rate and prevent side reactions. youtube.com After the initial addition, the mixture may be allowed to warm to room temperature or be gently heated to ensure the reaction goes to completion. orgsyn.org

Reagent Selection and Stoichiometry: While PBr3 is highly effective, other reagents like thionyl chloride (SOCl₂) could be used to produce the corresponding chloride. chemguide.co.uk For bromination, using a slight excess of the brominating agent can help drive the reaction towards the product. In some protocols, a non-nucleophilic base such as pyridine (B92270) may be added to scavenge the HBr gas that can form as a byproduct, particularly if any moisture is present. youtube.com

Solvent: Many brominations with PBr3 can be performed without a solvent (neat). masterorganicchemistry.com However, if a solvent is required, an inert solvent such as diethyl ether or dichloromethane (B109758) is chosen to avoid participation in the reaction.

Reaction Time and Monitoring: The optimal reaction time depends on the scale, temperature, and concentration. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been fully consumed. researchgate.netresearchgate.net

The efficiency of the process also heavily relies on the work-up procedure, which involves quenching excess PBr3, neutralizing acidic byproducts with a base wash (e.g., sodium bicarbonate solution), and purifying the final product, usually through distillation. youtube.comorgsyn.org

Table 1: Influence of Reaction Parameters on Synthesis Efficiency

| Parameter | Condition | Effect on Efficiency and Purity |

|---|---|---|

| Temperature | Low (0-10°C during addition) | Improves safety, minimizes byproduct formation by controlling the exothermic reaction. |

| Elevated (after addition) | Can increase reaction rate and drive to completion, but risks increased side reactions like ether formation. | |

| Reagent | PBr₃ | Effective for primary alcohols, avoids carbocation rearrangements, leading to higher purity. |

| HBr/H₂SO₄ | Cost-effective but harsher conditions can lead to byproducts, and product separation can be difficult. google.com | |

| Solvent | Neat (No Solvent) | Increases reaction concentration and throughput, but can make temperature control more challenging. |

| Inert Solvent (e.g., Ether) | Aids in temperature control and mass transfer, but reduces overall process concentration. |

Scalability and Industrial Research Perspectives

Translating the laboratory synthesis of this compound to an industrial scale presents several challenges and requires strategic considerations. While the reaction is straightforward on a small scale, issues related to reaction control, product purification, and safety become magnified.

A significant challenge in the industrial production of similar compounds like phenethyl bromide via the alcohol/HBr route is the purification step. The boiling point of the unreacted alcohol precursor is often very close to that of the bromide product, making separation by distillation difficult and inefficient. google.com This necessitates achieving a very high conversion rate in the reaction step to make the process economically viable.

To overcome the hazards and challenges associated with large-scale batch reactions, modern industrial research is increasingly focused on continuous flow chemistry. nih.gov For brominations, a flow process can involve the in situ generation of the hazardous brominating agent, which is immediately consumed in the subsequent reaction stream. nih.govresearchgate.net This approach offers significant advantages:

Enhanced Safety: Small reactor volumes minimize the quantity of hazardous material present at any given time, drastically reducing the risk of runaway reactions or large-scale exposure. researchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient and precise temperature control of highly exothermic reactions.

Improved Consistency: Automated flow systems provide excellent control over reaction parameters, leading to higher reproducibility and product quality.

The availability of the starting material, 2-(2-methoxyphenyl)ethanol, from commercial suppliers is a key enabler for any potential large-scale synthesis.

Process Safety and Hazardous Byproduct Mitigation

The synthesis of this compound involves several significant hazards that must be rigorously managed.

Reagent and Reaction Hazards:

Phosphorus Tribromide (PBr₃): This reagent is toxic, corrosive, and reacts violently with water, releasing copious amounts of highly corrosive and toxic hydrogen bromide (HBr) gas. youtube.com Inhalation of HBr can cause severe respiratory irritation.

Acidic Byproducts: The reaction itself produces phosphorous acid, and any moisture will generate HBr gas, which can cause significant pressure buildup in a closed system. youtube.com If alternative methods using concentrated sulfuric acid are employed, its extreme corrosiveness presents another major hazard. orgsyn.org

Exothermic Nature: The reaction is highly exothermic, and without proper cooling, a runaway reaction can occur, leading to rapid temperature and pressure increases. youtube.com

Hazardous Byproduct Mitigation:

Engineering Controls: On an industrial scale, the synthesis must be conducted in closed systems with robust engineering controls. This includes pressure-rated reactors and the use of scrubbers containing a caustic solution (e.g., sodium hydroxide) to neutralize toxic and acidic off-gases like HBr. youtube.com

Careful Work-up: The reaction must be quenched carefully, for instance, by slowly adding the reaction mixture to ice or a cold, stirred base solution to manage the heat and neutralize acidic components.

Byproduct Management: The main inorganic byproduct of the PBr₃ reaction is phosphorous acid (H₃PO₃). youtube.com Side reactions can also form ethers, particularly if the reaction overheats. orgsyn.org Proper waste stream management is required to handle these byproducts in an environmentally responsible manner.

Continuous Flow Systems: As noted previously, adopting continuous flow technology is a primary strategy for hazard mitigation. By generating and consuming hazardous reagents in real-time, it eliminates the need to store or handle large quantities, fundamentally making the process safer. nih.govresearchgate.net

Table 2: Compound Names

| Systematic Name | Other Names/Starting Materials |

|---|---|

| This compound | - |

| 2-(2-Methoxyphenyl)ethanol | ortho-Methoxyphenethyl alcohol |

| Phosphorus tribromide | PBr₃ |

| Hydrobromic acid | HBr |

| Thionyl chloride | SOCl₂ |

| Phosphorous acid | H₃PO₃ |

| Phenethyl bromide | (2-Bromoethyl)benzene |

| Styrene | Vinylbenzene |

Mechanistic Studies of 1 2 Bromoethyl 2 Methoxybenzene Reactivity

Electronic and Steric Influence on Reaction Pathways

The reactivity of 1-(2-bromoethyl)-2-methoxybenzene is a tale of two distinct but interconnected reactive sites: the aromatic ring and the alkyl halide side chain. The electronic properties of the methoxy (B1213986) group and the nature of the bromoethyl moiety dictate the preferred reaction pathways.

Directing Effects of the Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmsu.edu Its oxygen atom possesses lone pairs of electrons that can be donated to the benzene (B151609) ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. libretexts.orgwvu.edu This electron-donating effect is most pronounced at the ortho and para positions relative to the methoxy group. libretexts.orgmsu.edu Consequently, electrophilic substitution on the this compound ring is expected to yield predominantly ortho- and para-substituted products. For instance, the nitration of anisole (B1667542) (methoxybenzene) yields a mixture of ortho- and para-nitroanisole, with the para isomer being the major product due to reduced steric hindrance. libretexts.org

Reactivity of the Bromoethyl Moiety as an Electrophile

The bromoethyl group, -CH₂CH₂Br, provides a primary alkyl halide center. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing inductive effect of the bromine atom. bloomtechz.com This makes it a prime target for nucleophilic attack. The reactivity of this site is central to nucleophilic substitution reactions, where the bromine atom acts as a good leaving group. bloomtechz.com The benzene ring, while not directly participating in the substitution at the side chain, can exert electronic and steric influences on the reaction rate and mechanism. bloomtechz.com

Nucleophilic Substitution at the Bromoethyl Carbon

Nucleophilic substitution reactions involving the bromoethyl group of this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, with the prevailing pathway being highly dependent on the reaction conditions. bloomtechz.com

Kinetic Investigations of Sₙ1 and Sₙ2 Mechanisms

The kinetics of nucleophilic substitution provide critical insights into the underlying mechanism.

Sₙ2 Mechanism: As a primary alkyl halide, this compound is expected to favor the Sₙ2 pathway. bloomtechz.comlibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgchemicalnote.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.commasterorganicchemistry.comyoutube.com The reaction proceeds with an inversion of stereochemistry at the reaction center. bloomtechz.com Strong nucleophiles are required for an Sₙ2 reaction to proceed efficiently. libretexts.org

Sₙ1 Mechanism: The Sₙ1 mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. chemicalnote.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on the carbocation. chemicalnote.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. chemicalnote.comyoutube.com While primary carbocations are generally unstable, the proximity of the benzene ring in this compound could potentially offer some stabilization through resonance, although this is less significant than for a benzylic carbocation. libretexts.org Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents. libretexts.org

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Characteristics

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[Electrophile] chemicalnote.comlibretexts.org | Rate = k[Electrophile][Nucleophile] chemicalnote.comlibretexts.org |

| Mechanism | Two steps, carbocation intermediate chemicalnote.commasterorganicchemistry.com | One step, concerted libretexts.org |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration bloomtechz.com |

| Substrate | Tertiary > Secondary > Primary masterorganicchemistry.comlibretexts.org | Primary > Secondary > Tertiary masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles favored libretexts.org | Strong nucleophiles favored libretexts.org |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The electron-rich benzene ring of this compound is susceptible to attack by electrophiles. libretexts.orgmsu.edu The methoxy group, as a strong activating group, directs incoming electrophiles to the ortho and para positions. libretexts.orgwvu.edu

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Electrophilic Attack: The π electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. msu.edulumenlearning.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. lumenlearning.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edulumenlearning.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com The specific conditions required for these reactions depend on the reactivity of the substrate and the strength of the electrophile. libretexts.org For a highly activated ring like that in this compound, milder reaction conditions are often sufficient. libretexts.org For example, bromination of anisole can proceed rapidly even without a strong Lewis acid catalyst. libretexts.org

Regioselectivity Induced by Substituents

Regioselectivity in reactions involving this compound, particularly in electrophilic aromatic substitution (EAS), is determined by the directing effects of the methoxy (-OCH₃) and the 2-bromoethyl (-CH₂CH₂Br) groups attached to the benzene ring. nih.gov These substituents exert competing influences on the electron density of the aromatic ring, thereby directing incoming electrophiles to specific positions.

The methoxy group is a powerful activating group and an ortho, para-director. youtube.comlibretexts.org Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic attack. libretexts.orglumenlearning.com This stabilization is most effective when the attack occurs at the positions ortho or para to the methoxy group, as resonance structures can be drawn that place the positive charge directly on the carbon atom bearing the methoxy group, allowing for direct delocalization by the oxygen lone pair. youtube.comlumenlearning.com

Conversely, the 2-bromoethyl group is generally considered a deactivating group. Alkyl groups are typically weak activators, but the presence of the electronegative bromine atom on the ethyl chain withdraws electron density from the ring via an inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com Deactivating groups without lone pairs adjacent to the ring typically act as meta-directors. libretexts.org

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect usually dominates. reddit.com For this compound, the potent ortho, para-directing ability of the methoxy group is expected to be the primary determinant of regioselectivity in EAS reactions. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the methoxy group. The positions are C4 (para) and C6 (ortho), as the C2 position is already substituted. Steric hindrance from the adjacent bromoethyl group might reduce the proportion of the C6 (ortho) product compared to the C4 (para) product. youtube.com

| Substituent | Type | Directing Effect | Predicted Major Product Position(s) |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating, Resonance Donor | Ortho, Para | Para > Ortho (due to steric hindrance) |

| -CH₂CH₂Br (2-Bromoethyl) | Deactivating, Inductive Withdrawer | Meta (by itself) |

Rate Acceleration and Deactivation Effects

The methoxy group is a strong activating group, significantly increasing the rate of EAS compared to unsubstituted benzene. For instance, anisole (methoxybenzene) undergoes nitration approximately 10,000 times faster than benzene. lumenlearning.com This rate acceleration is due to the resonance effect of the methoxy group, which stabilizes the transition state leading to the arenium ion intermediate.

| Compound | Substituent(s) | Net Effect | Relative Rate (Predicted) |

|---|---|---|---|

| Benzene | -H | Baseline | 1 |

| Anisole | -OCH₃ | Strongly Activating | ~10,000 |

| (2-Bromoethyl)benzene | -CH₂CH₂Br | Deactivating | <1 |

| This compound | -OCH₃, -CH₂CH₂Br | Activating (moderated) | 1 < Rate < 10,000 |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromoethyl group in this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve the oxidative addition of the carbon-bromine bond to a low-valent metal center. youtube.com

Palladium-Catalyzed Arylation and Alkylation

Palladium catalysts are widely used for cross-coupling reactions involving alkyl halides. nih.gov The C(sp³)-Br bond in this compound can readily participate in such transformations.

Suzuki-Miyaura Coupling: This reaction would couple the ethyl moiety with an organoboron compound (boronic acid or ester). While classic Suzuki reactions couple aryl or vinyl halides, methods for coupling unactivated alkyl bromides have been developed. nih.gov The reaction would proceed via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronate 'ate' complex and reductive elimination to form the C-C bond. scielo.br This would allow for the synthesis of various 2-methoxyphenethyl derivatives.

Heck Reaction: While the classic Heck reaction involves aryl or vinyl halides, variations involving alkyl halides exist. A potential pathway could involve an initial β-hydride elimination from a Pd-alkyl intermediate to form a diene-Pd-H complex, which could then lead to allylic functionalization products. ucmerced.edu

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the bromoethyl group with an amine in the presence of a palladium catalyst and a base. This provides a direct route to substituted 2-(2-aminoethyl)-1-methoxybenzene derivatives.

Other Metal-Mediated Coupling Processes

Besides palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions of alkyl halides.

Nickel-Catalyzed Coupling: Nickel catalysts are a cost-effective alternative to palladium and are highly effective for cross-coupling reactions of alkyl electrophiles. wisc.edunih.gov Nickel-catalyzed cross-electrophile couplings, for example, can directly couple two different electrophiles, such as an alkyl bromide and an aryl bromide, using a stoichiometric reductant like manganese or zinc. nih.gov This could be applied to couple this compound with various aryl halides. Nickel can also catalyze Suzuki-type reactions involving C-O bond cleavage, indicating its versatility. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions represent some of the earliest forms of cross-coupling (e.g., Ullmann reaction) and are seeing a modern resurgence. rsc.org Copper catalysts can facilitate the coupling of alkyl bromides with organoboron reagents rsc.org and N-heterocycles. sustech.edu.cnnih.gov These methods often proceed under mild conditions and offer a complementary reactivity profile to palladium and nickel. rsc.orgsustech.edu.cn For instance, a copper(I)-catalyzed cross-coupling could link the bromoethyl group to various nucleophiles. sustech.edu.cn

| Reaction Name | Catalyst Metal | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium, Nickel | Organoboron Reagent | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Buchwald-Hartwig | Palladium, Copper | Amine | C(sp³)–N |

| Cross-Electrophile Coupling | Nickel | Aryl Halide (+ reductant) | C(sp³)–C(sp²) |

| Ullmann-type | Copper | Alcohol, Amine, Thiol | C(sp³)–O/N/S |

Functional Group Transformations

Oxidative Pathways

The structure of this compound allows for several potential oxidative transformations. A significant pathway involves intramolecular cyclization to form heterocyclic structures, such as benzofuran (B130515).

Oxidative Cyclization to Benzofuran: While direct oxidation might be challenging, the molecule is a precursor for the synthesis of benzofuran derivatives. A common strategy involves an initial elimination of HBr from the bromoethyl group to form 2-methoxy-styrene. Subsequent demethylation of the methoxy group would yield 2-vinylphenol. This intermediate can then undergo oxidative cyclization to form benzofuran. Various palladium-catalyzed methods exist for the oxidative annulation of o-alkenylphenols. nih.gov

Alternatively, a process described in patent literature involves the reaction of a phenoxide with a haloacetal, followed by acid-catalyzed cyclization. google.com Adapting this concept, one could envision a pathway where this compound is first converted to an intermediate that can undergo an intramolecular C-O bond formation. For example, reaction with a base could promote intramolecular cyclization. A patent describes the production of substituted benzofurans by heating a related compound in the presence of polyphosphoric acid. google.com Such intramolecular cyclizations are a key functional group transformation, converting the open-chain substituted benzene into a fused heterocyclic system. rsc.orgnih.gov

Reductive Pathways

The reductive pathways for this compound are of significant interest in synthetic chemistry, potentially leading to a variety of transformed products. The reactivity of this compound under reductive conditions is primarily governed by its two key functional groups: the methoxy-substituted aromatic ring and the bromoethyl side chain. Mechanistic studies and established principles of organic chemistry suggest two main competitive reductive pathways: the reduction of the aromatic ring and the reductive cleavage of the carbon-bromine bond.

Birch Reduction of the Aromatic Ring

One of the most well-established methods for the partial reduction of aromatic rings is the Birch reduction. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction typically employs an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source. byjus.comnrochemistry.com For anisole and its derivatives, the electron-donating methoxy group dictates the regioselectivity of the reduction. nrochemistry.com The reaction proceeds via the formation of a radical anion upon the addition of a solvated electron to the aromatic ring. nrochemistry.comic.ac.uk Subsequent protonation and further reduction lead to the formation of a 1,4-cyclohexadiene (B1204751) derivative. byjus.com

In the case of this compound, the methoxy group at the C2 position would direct the reduction to the ortho and meta positions (C1, C3, C5, and C6). The presence of the 2-bromoethyl substituent at the C1 position introduces steric hindrance and potential electronic effects that could influence the precise regiochemical outcome. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for the Birch reduction of substituted anisoles provides a strong predictive framework.

The initial step involves the formation of a radical anion, which is then protonated by the alcohol. nrochemistry.comic.ac.uk A second electron is then added, followed by a final protonation to yield the diene product. The regioselectivity is determined by the stability of the intermediate radical anion and the subsequent carbanion. For anisole derivatives, the product where the methoxy group remains attached to a double bond is typically favored.

Table 1: Regioselectivity in the Birch Reduction of Anisole Derivatives

| Substituent Position | Predicted Major Product | Rationale |

| Methoxy (Electron-Donating) | 1-Methoxycyclohexa-1,4-diene | The electron-donating nature of the methoxy group directs protonation to the ortho and meta positions, preserving the enol ether moiety. |

Reductive Cleavage of the Carbon-Bromine Bond

A competing reductive pathway involves the cleavage of the carbon-bromine (C-Br) bond in the ethyl side chain. Alkyl halides are susceptible to reduction by various methods, including dissolving metal reductions and catalytic hydrogenation. Under the conditions of a Birch reduction, it is plausible that the C-Br bond could undergo reductive cleavage. youtube.com

This process, known as hydrogenolysis or reductive dehalogenation, would replace the bromine atom with a hydrogen atom, yielding 2-ethylanisole (B1585127). The mechanism for this cleavage under dissolving metal conditions would likely involve the transfer of an electron to the C-Br bond, leading to the formation of a radical intermediate and a bromide ion. The subsequent abstraction of a hydrogen atom from the solvent or another proton source would then furnish the final product.

It is also conceivable that under certain catalytic hydrogenation conditions, selective hydrogenolysis of the C-Br bond could occur without affecting the aromatic ring. The choice of catalyst and reaction conditions would be crucial in determining the selectivity between aromatic ring reduction and C-Br bond cleavage.

Table 2: Potential Products from Reductive Pathways of this compound

| Reductive Pathway | Reagents | Potential Major Product |

| Birch Reduction | Na/Li, liq. NH₃, ROH | 1-(2-Bromoethyl)-2-methoxycyclohexa-1,4-diene |

| Reductive Dehalogenation | Na/Li, liq. NH₃, ROH or H₂, Catalyst | 2-Ethylanisole |

The competition between these two pathways would be influenced by the specific reaction conditions. For instance, the nature of the reducing agent, the solvent system, and the temperature could all play a role in favoring one pathway over the other. Detailed mechanistic studies involving isotopic labeling and computational analysis would be necessary to fully elucidate the intricate details of the reductive reactivity of this compound.

Applications of 1 2 Bromoethyl 2 Methoxybenzene in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

1-(2-Bromoethyl)-2-methoxybenzene serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, featuring a reactive bromoethyl group and an electron-rich methoxy-substituted benzene (B151609) ring, allows for its versatile incorporation into complex molecular architectures.

Construction of Bioactive Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. ijnrd.orgpageplace.deresearchgate.net The reactivity of this compound makes it a valuable precursor for the synthesis of various bioactive heterocyclic systems. The bromoethyl moiety can readily undergo nucleophilic substitution reactions with a range of heteroatom-containing nucleophiles, leading to the formation of diverse ring systems.

For instance, reaction with primary amines can lead to the formation of substituted pyrrolidines or other nitrogen-containing heterocycles. Similarly, reactions with thiols or alcohols can be employed to construct sulfur-containing or oxygen-containing heterocyclic rings, respectively. The methoxy (B1213986) group on the aromatic ring can influence the reactivity and regioselectivity of these cyclization reactions and can be a key feature for biological activity or a handle for further synthetic modifications. The aromatic portion of the molecule can interact with biological targets through various non-covalent interactions, such as π-π stacking. ijnrd.org

Precursor for Therapeutically Relevant Compounds

The utility of this compound extends to its role as a key building block in the total synthesis of specific therapeutically relevant compounds. Its structural framework is embedded within a number of complex molecules that have demonstrated promising pharmacological activity.

One notable example is in the synthesis of certain alkaloids and other natural products with potential therapeutic applications. The 2-methoxyphenylethyl- moiety derived from this starting material can be a critical component of the final bioactive molecule. Synthetic strategies often involve the initial alkylation of a nucleophile with this compound, followed by a series of transformations to elaborate the rest of the molecular structure. The presence of the methoxy group can be advantageous, as it can be demethylated at a later stage to reveal a phenol (B47542), which may be important for receptor binding or can serve as a point for further functionalization.

Building Block for Agrochemical Development

The principles of rational molecular design that guide pharmaceutical development are also paramount in the creation of new agrochemicals. dntb.gov.uaresearchgate.net this compound has found application as a versatile building block in the synthesis of novel herbicides, insecticides, and fungicides. The structural features of this compound can be strategically incorporated to impart desired properties such as target specificity, environmental persistence, and efficacy. stanford.edu

The synthesis of new agrochemicals often involves the creation of large libraries of related compounds for screening. stanford.edu The reactivity of the bromoethyl group in this compound allows for the facile introduction of the 2-methoxyphenylethyl- scaffold into a wide array of molecular frameworks. This enables the systematic modification of a lead compound to optimize its biological activity and environmental profile. For example, the ether linkage in anisole (B1667542) derivatives is generally stable, providing a robust core structure for agrochemical candidates. wikipedia.org

Contributions to Materials Science

The unique electronic and structural properties of the 2-methoxyphenylethyl group make this compound an attractive building block for the development of advanced organic materials.

Incorporation into Polymer Architectures

In the field of polymer chemistry, the precise control over polymer architecture is crucial for tailoring material properties. researchgate.net this compound can be utilized as a monomer or an initiator in controlled polymerization techniques. For instance, the bromoethyl group can act as an initiating site for atom transfer radical polymerization (ATRP), allowing for the growth of well-defined polymer chains.

The incorporation of the 2-methoxyphenyl group into the polymer backbone or as a side chain can significantly influence the material's properties. These groups can affect the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the presence of the aromatic ring can introduce interesting optical and electronic properties, making these polymers potentially useful in applications such as organic light-emitting diodes (OLEDs) or sensors. bldpharm.com

Computational and Theoretical Investigations of 1 2 Bromoethyl 2 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate electronic structure, molecular geometries, and conformational preferences.

The electronic structure of 1-(2-bromoethyl)-2-methoxybenzene is primarily dictated by the interplay of the aromatic benzene (B151609) ring and its two substituents: the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromoethyl group (-CH₂CH₂Br).

The methoxy group, situated at the ortho position, significantly influences the electronic environment of the benzene ring. The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the ring through a resonance effect. stackexchange.comyoutube.com This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. smartstartinstitute.com Conversely, the high electronegativity of the oxygen atom also leads to an inductive electron-withdrawing effect through the sigma bonds, though the resonance effect is generally dominant in directing electrophilic aromatic substitution. stackexchange.comlibretexts.org

The bromoethyl group, on the other hand, is primarily an electron-withdrawing group due to the inductive effect of the electronegative bromine atom. This effect is transmitted through the ethyl chain to the benzene ring.

A molecular orbital (MO) analysis would reveal the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be concentrated on the electron-rich methoxybenzene ring, indicating its nucleophilic character. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the bromoethyl chain, particularly the C-Br bond, highlighting its electrophilic character at the carbon bearing the bromine. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectral properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | Predicted Property | Value | Source |

| This compound | Topological Polar Surface Area | 9.23 Ų | ambeed.com |

| This compound | Number of Rotatable Bonds | 3 | ambeed.com |

| 1-(2-Bromoethyl)-4-methoxybenzene | XLogP3 | 3.4 | nih.gov |

| 1-Bromo-2-methoxybenzene | Ionization Energy | Not Available | - |

Note: Data for this compound is limited. Properties of isomers or related compounds are included for comparison where available.

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. The key rotational degrees of freedom are around the C(aryl)-C(ethyl), C(ethyl)-C(ethyl), and C(aryl)-O bonds.

A thorough conformer analysis, likely employing computational methods, would identify the most stable conformers and the energy barriers between them. The relative energies of these conformers are determined by a balance of steric and electronic effects. For instance, the orientation of the bulky bromoethyl group relative to the methoxy group will significantly impact the steric strain. The dihedral angle between the C-Br bond and the benzene ring will also be a critical factor in determining conformational stability. It is expected that conformers that minimize steric hindrance between the substituents and the aromatic ring will be lower in energy.

Reaction Mechanism Elucidation

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

For synthetic routes leading to this compound or for its subsequent reactions, computational studies can characterize the geometry and energy of the transition states. For example, in a nucleophilic substitution reaction where the bromide is displaced, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. The geometry of this transition state (e.g., trigonal bipyramidal for an Sₙ2 reaction) and its energy relative to the reactants determine the reaction rate.

The synthesis of this compound could potentially involve the bromination of 2-methoxyphenylethanol or the reaction of a suitable phenoxide with 1,2-dibromoethane. A computational study could map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, it could reveal whether the reaction is endothermic or exothermic and the height of the activation energy barrier.

Structure-Reactivity and Structure-Selectivity Relationships

The principles of Quantitative Structure-Activity Relationships (QSAR) can be applied to understand how variations in the structure of this compound and related compounds affect their reactivity and selectivity. nih.govnih.govresearchgate.net

The electronic effects of the methoxy group are a key determinant of the reactivity of the aromatic ring. Its electron-donating nature activates the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. smartstartinstitute.com Since one ortho position is already occupied by the bromoethyl group, further electrophilic attack would be directed primarily to the other ortho and the para positions.

The bromoethyl chain is the primary site for nucleophilic attack. The reactivity of the C-Br bond towards nucleophiles will be influenced by the electronic nature of the substituted benzene ring. The electron-donating methoxy group might slightly decrease the electrophilicity of the carbon attached to the bromine compared to an unsubstituted bromoethylbenzene, but the primary alkyl bromide nature of the functional group still allows for efficient nucleophilic substitution reactions.

In terms of selectivity, computational models could predict the regioselectivity of electrophilic aromatic substitution on the benzene ring or the chemoselectivity of reactions involving both the aromatic ring and the bromoethyl side chain. For example, by comparing the activation energies for attack at different positions on the ring, one could predict the major product of a nitration or halogenation reaction.

Spectroscopic Property Prediction through Computational Methods

In the absence of extensive experimental spectroscopic data for this compound, computational chemistry serves as a powerful tool for predicting its spectral characteristics. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely employed for the accurate prediction of NMR and IR spectra, while Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. growingscience.commdpi.comnih.gov These theoretical approaches allow for a detailed understanding of the molecule's electronic structure and its relationship to spectroscopic behavior.

The standard approach for these predictions involves first optimizing the molecular geometry of this compound to its lowest energy state. This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic properties.

¹H and ¹³C NMR Spectra Prediction:

The theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. beilstein-journals.org This method is known to provide reliable predictions of NMR chemical shifts. The calculated values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide chemical shifts (δ) in parts per million (ppm). The predicted chemical shifts are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons of the ethyl chain, and the methoxy (OCH₃) protons. The aromatic protons would appear as a complex multiplet in the range of δ 6.8-7.3 ppm, with their exact shifts and coupling patterns depending on the electronic effects of the methoxy and bromoethyl substituents. The two methylene groups are diastereotopic and would be expected to appear as two distinct triplets. The CH₂ group adjacent to the bromine atom would be deshielded and is predicted to resonate at a higher chemical shift (around δ 3.6 ppm) compared to the CH₂ group attached to the benzene ring (around δ 3.1 ppm). The methoxy protons would appear as a sharp singlet, typically around δ 3.8-3.9 ppm.

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the nine carbon atoms (with two aromatic carbons being equivalent by symmetry). The carbon of the methoxy group is expected around δ 55-56 ppm. The carbons of the ethyl chain would be found further downfield, with the carbon bonded to bromine appearing around δ 33 ppm and the one attached to the aromatic ring around δ 39 ppm. The aromatic carbons would resonate in the region of δ 110-158 ppm, with the carbon atom bonded to the methoxy group (C2) being the most deshielded.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H3/H4/H5/H6 (Aromatic) | 6.80 - 7.30 (multiplet) |

| H1' (Ar-CH₂) | 3.15 (triplet) |

| H2' (CH₂-Br) | 3.60 (triplet) |

| OCH₃ | 3.85 (singlet) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CH₂CH₂Br) | 130.5 |

| C2 (C-OCH₃) | 157.8 |

| C3 | 110.5 |

| C4 | 121.0 |

| C5 | 128.0 |

| C6 | 127.5 |

| C1' (Ar-CH₂) | 39.0 |

| C2' (CH₂-Br) | 33.2 |

| OCH₃ | 55.7 |

Infrared (IR) Spectroscopy Prediction:

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes such as stretching, bending, and torsional motions of the chemical bonds. The results are typically presented as a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

For this compound, characteristic vibrational frequencies are expected. The aromatic C-H stretching vibrations are predicted to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the ethyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ range. A strong absorption band corresponding to the C-O-C stretching of the methoxy group is predicted around 1240-1260 cm⁻¹. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 600-700 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring would be found in the 750-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch | 1250 |

| Symmetric C-O-C Stretch | 1030 |

| C-Br Stretch | 680 |

UV-Vis Spectroscopy Prediction:

The prediction of the electronic absorption spectrum is carried out using Time-Dependent Density Functional Theory (TD-DFT). growingscience.commdpi.com This method calculates the excitation energies required to promote an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The results provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The presence of the methoxy group, an auxochrome, is predicted to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. The main absorption bands are expected in the ultraviolet region, with a strong absorption peak predicted around 220 nm and a weaker, broader band around 275 nm, which is characteristic of substituted benzenes.

Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~ 275 | ~ 0.03 |

| π → π | ~ 220 | ~ 0.25 |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Assignments

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(2-Bromoethyl)-2-methoxybenzene, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the methoxy (B1213986) (-OCH₃) group.

Aromatic Region: The four protons on the benzene (B151609) ring would typically appear in the chemical shift range of δ 6.8-7.3 ppm. Due to the ortho-substitution pattern, these protons would exhibit a complex splitting pattern (multiplicity) resulting from spin-spin coupling with their neighbors.

Ethyl Group: The two methylene groups would appear as two distinct triplets due to coupling with each other. The -CH₂- group attached to the aromatic ring would likely resonate around δ 3.1-3.3 ppm, while the -CH₂- group attached to the bromine atom would be further downfield, typically in the range of δ 3.5-3.7 ppm, due to the electron-withdrawing effect of bromine.

Methoxy Group: The three protons of the methoxy group would appear as a sharp singlet, typically around δ 3.8-3.9 ppm.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, nine distinct signals would be expected.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbon atom bonded to the methoxy group (C-2) would be significantly shifted downfield (around δ 157 ppm), as would the carbon bearing the ethyl group (C-1, around δ 130-135 ppm). The other four aromatic carbons would appear in the typical range of δ 110-130 ppm.

Ethyl Carbons: The two aliphatic carbons of the ethyl chain would appear at higher field (lower ppm values), typically between δ 30-40 ppm.

Methoxy Carbon: The carbon of the methoxy group would resonate in the range of δ 55-60 ppm.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, confirming, for example, the connectivity within the ethyl group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision. For this compound, with the chemical formula C₉H₁₁BrO, the calculated monoisotopic mass is approximately 213.9993 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the correct elemental composition.

Hyphenated MS Techniques for Purity and Identification

Hyphenated techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), are vital for assessing the purity of a sample and confirming the identity of its components. echemi.com In GC-MS, the sample is first separated by the gas chromatograph, and then each separated component is analyzed by the mass spectrometer.

The mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely include:

Loss of a bromine radical (•Br): Leading to a fragment ion at m/z 135.

Benzylic cleavage: Cleavage of the bond between the two ethyl carbons to form a stable methoxybenzyl cation, which would likely appear at m/z 121. This is often a dominant fragment in such structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C Aromatic | Stretching | 1600 - 1450 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Aryl Ether) | Symmetric Stretching | 1075 - 1020 |

| C-Br (Alkyl Halide) | Stretching | 690 - 550 |

| Ortho-disubstituted Benzene | C-H Out-of-plane Bending | 770 - 735 |

The presence of bands in the 3100-3000 cm⁻¹ region would indicate the aromatic C-H stretching vibrations, while the bands in the 3000-2850 cm⁻¹ range are characteristic of the aliphatic C-H stretching from the ethyl group. The aromatic ring itself would be identified by C=C stretching absorptions between 1600 and 1450 cm⁻¹. The crucial C-O stretching of the methoxy group attached to the aromatic ring is expected to produce strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Br stretching vibration, confirming the bromoethyl group, would appear in the lower frequency region of the spectrum, typically between 690 and 550 cm⁻¹. Finally, a strong absorption band in the 770-735 cm⁻¹ range would be indicative of the ortho-disubstitution pattern on the benzene ring.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. While specific research detailing an HPLC method for this compound is scarce, a method for its isomer, 1-(2-Bromoethyl)-4-methoxybenzene, has been described and can serve as a starting point for method development. sielc.com This method utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass-Spec (MS) compatibility. sielc.com

For the analysis of this compound, a similar approach would be effective. The separation would be based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of the peak would be proportional to its concentration. Purity is assessed by detecting and quantifying any impurity peaks in the chromatogram. By monitoring the disappearance of starting materials and the appearance of the product peak over time, HPLC can also be effectively used to track the progress of the reaction that synthesizes this compound.

Illustrative HPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV at a suitable wavelength (e.g., 272 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a relatively volatile organic compound, is well-suited for GC analysis. This method is particularly useful for assessing purity by detecting volatile impurities and for monitoring reactions where volatile reactants or products are involved.

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A common approach for a compound like this compound would be to use a non-polar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The temperature of the oven is typically programmed to increase during the analysis to ensure efficient separation of compounds with different boiling points.

The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of identification by furnishing the mass spectrum of each separated component, which can be compared against spectral libraries for confirmation. The purity of this compound can be determined by the relative area of its peak in the gas chromatogram.

Illustrative GC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

By employing these spectroscopic and chromatographic methodologies, researchers can confidently identify this compound, verify its structural characteristics, and accurately determine its purity, which are critical steps in any chemical research or application involving this compound.

Future Research Directions and Emerging Areas for 1 2 Bromoethyl 2 Methoxybenzene

Development of Sustainable and Green Synthesis Methods

The chemical industry's shift towards environmentally benign processes has spurred research into sustainable and green synthesis methods for key intermediates like 1-(2-bromoethyl)-2-methoxybenzene. Future research in this area is expected to focus on several key principles of green chemistry.

One promising direction is the development of catalytic processes that minimize waste and avoid the use of hazardous reagents. mdpi.comencyclopedia.pub This includes the exploration of solid-supported catalysts for easier separation and recycling, as well as the use of more environmentally friendly solvents, such as water or bio-based solvents like glycerol. tandfonline.com For instance, research into palladium-based ecocatalysts (Eco-Pd) has shown promise for the reduction of aryl halides in green solvents, a process that could be adapted for the synthesis or transformation of this compound. tandfonline.comresearchgate.net

Furthermore, there is a growing interest in atom-economical reactions, such as C-H activation, which directly functionalize the aromatic ring without the need for pre-functionalized starting materials. chu.edu.cn The development of methods that reduce the number of synthetic steps, such as avoiding protecting groups, is another key aspect of green synthesis that will likely be applied to the production of this compound. mdpi.com Microwave-assisted synthesis, which can reduce reaction times and energy consumption, also presents a viable green approach. mdpi.comencyclopedia.pub

Exploration of Novel Catalytic Transformations

The presence of both an alkyl bromide and an activated aromatic ring in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on expanding the repertoire of known cross-coupling reactions and exploring new catalytic systems.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, will continue to be important for creating new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govscielo.br Research into developing more active and stable catalysts, including those based on N-heterocyclic carbenes (NHCs) or phosphine (B1218219) ligands, will be crucial for improving the efficiency and scope of these transformations. acs.orgsemanticscholar.org The use of nickel, a more earth-abundant and less expensive metal, is also being explored as an alternative to palladium in cross-coupling reactions. mdpi.comnih.gov

Beyond traditional cross-coupling, there is potential for exploring dearomatization reactions, which could open up pathways to complex three-dimensional structures from this simple aromatic precursor. researchgate.net Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis and could be applied to novel transformations of this compound. organic-chemistry.org

Bio-inspired Synthetic Approaches

Nature often provides inspiration for the development of novel and efficient synthetic methods. Bio-inspired approaches to the synthesis and functionalization of aromatic compounds are gaining traction and could be applied to this compound.

One area of interest is the use of enzymes or enzyme-mimicking catalysts to perform selective transformations under mild, aqueous conditions. nih.govusfca.edudoaj.orgnih.gov For example, research on bio-inspired ortho-sulfiliminyl phenol (B47542) synthesis demonstrates the potential for metal-free C-H functionalization in a biocompatible manner. nih.govusfca.edudoaj.org The shikimate pathway, a metabolic route in microorganisms for the biosynthesis of aromatic amino acids, could also serve as a blueprint for developing novel chemoenzymatic or fully biological production routes for derivatives of this compound from renewable feedstocks. nih.gov

Furthermore, the development of synthetic routes that mimic the way nature builds complex molecules, often through cascade reactions, could lead to more efficient and elegant syntheses of complex target molecules starting from this compound.

Advanced Derivative Synthesis with Tunable Properties

The ability to precisely modify the structure of this compound allows for the synthesis of a vast library of derivatives with tunable electronic, optical, and biological properties. Future research will focus on the rational design and synthesis of these advanced derivatives for specific applications.

By strategically introducing different functional groups onto the aromatic ring or by modifying the bromoethyl side chain, researchers can fine-tune the properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties, which is crucial for applications in organic electronics. The synthesis of polysubstituted benzenes from such precursors is a key strategy in this area. libretexts.org

The order of synthetic steps is critical in achieving the desired substitution pattern on the aromatic ring. masterorganicchemistry.com The development of selective functionalization reactions will be paramount for creating complex and precisely defined molecular architectures. This includes methods for selective C-H borylation, which can then be used for further cross-coupling reactions to build more complex molecules. nih.govberkeley.edu

Interdisciplinary Applications in Chemical Biology and Advanced Materials

The derivatives of this compound are poised to find applications in a variety of interdisciplinary fields, including chemical biology and materials science.

In chemical biology, these derivatives could be used as scaffolds for the development of new bioactive molecules and probes to study biological processes. The ability to attach fluorescent tags or other reporter groups to the core structure makes them valuable tools for bioimaging and diagnostics.

In the field of advanced materials, derivatives of this compound could be used as monomers for the synthesis of novel polymers with tailored properties. For example, they could be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes, which can be derived from related structures, highlights the potential for creating precursors to advanced materials like luminophores. nih.gov The development of new synthetic methods, such as those for creating aryl halides, is crucial for advancing the synthesis of these functional materials. chu.edu.cn

Q & A

Q. What are the common synthetic routes for 1-(2-Bromoethyl)-2-methoxybenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation. For example, reacting 2-methoxyphenethyl alcohol with hydrobromic acid (HBr) under reflux conditions can introduce the bromoethyl group . Optimization involves controlling temperature (110–120°C), slow HBr addition to minimize side reactions, and post-reaction purification via fractional distillation under reduced pressure (e.g., 2.0 kPa, collecting fractions at 97–99°C). Yield improvements (>90%) are achieved by using excess HBr and anhydrous potassium carbonate for drying . Alternative routes may involve Friedel-Crafts alkylation of 2-methoxybenzene with 1,2-dibromoethane, though steric effects from the methoxy group may require Lewis acid catalysts (e.g., AlCl₃) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a triplet (~δ 3.6–3.8 ppm) for the bromoethyl CH₂Br group and a singlet (~δ 3.8 ppm) for the methoxy group. Aromatic protons adjacent to the methoxy group resonate at δ 6.8–7.2 ppm, split due to coupling .

- ¹³C NMR : The bromoethyl carbon (CH₂Br) appears at ~δ 30–35 ppm, while the methoxy carbon is ~δ 55–60 ppm .

- IR : Strong absorption at ~1250 cm⁻¹ (C-O stretch of methoxy) and 600–650 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 214/216 (Br isotopic pattern) and fragmentation peaks for loss of Br (M–79/81) .

- X-ray Crystallography : Resolve dihedral angles between substituents (e.g., nitro/methoxy groups in analogous structures show angles ~14.9°) .

Q. How does the electronic nature of the methoxy group influence the reactivity of the bromoethyl moiety in substitution reactions?

- Methodological Answer : The methoxy group is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the bromoethyl group toward nucleophilic substitution (SN2). This can slow reactions at the bromoethyl site, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts to enhance reactivity. Comparative studies with non-methoxy analogs (e.g., 1-(2-bromoethyl)benzene) show reduced SN2 reactivity in the methoxy derivative .

Advanced Research Questions

Q. What mechanistic insights have been gained from kinetic studies of nucleophilic substitution reactions involving this compound?

- Methodological Answer : Kinetic studies using azide or thiourea as nucleophiles reveal a mixed SN1/SN2 mechanism. The methoxy group’s steric hindrance and resonance effects reduce the rate of SN2 pathways, favoring carbocation formation (SN1) in polar solvents. Isotopic labeling (e.g., deuterated bromoethyl groups) and Hammett plots quantify electronic effects, showing a ρ value of –0.8 for substituents on the aromatic ring, indicating moderate sensitivity to electron withdrawal .

Q. How can computational chemistry methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and charge distribution. For example, Fukui indices identify the bromoethyl carbon as the most electrophilic site, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the methoxy group and the aromatic ring. These methods predict preferential attack at the para position in electrophilic substitutions and steric constraints in cycloaddition reactions .

Q. What strategies are employed to resolve contradictions in reported biological activities of derivatives synthesized from this compound?